molecular formula C18H16N2O3S B2458088 methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate CAS No. 888412-38-2

methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2458088
CAS No.: 888412-38-2
M. Wt: 340.4
InChI Key: NYIVEWYLBGTMLM-UHFFFAOYSA-N
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Description

methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate typically involves multi-step reactionsThe reaction conditions often involve the use of reagents such as phosphorus pentasulfide and methylene chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methylene chloride, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. It can bind to DNA and proteins, leading to the inhibition of key biological pathways. For example, it may interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

methyl 2-[(2,4-dimethylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-10-4-6-13(11(2)8-10)16(21)20-18-19-14-7-5-12(17(22)23-3)9-15(14)24-18/h4-9H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIVEWYLBGTMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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